1-(2-Chloroethyl)cyclopropane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

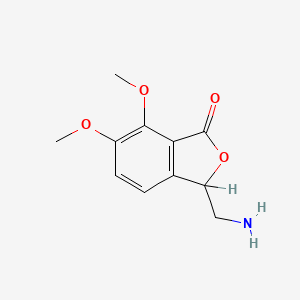

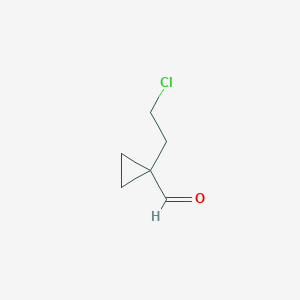

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 1934820-90-2 . It has a molecular weight of 132.59 . The IUPAC name for this compound is 1-(2-chloroethyl)cyclopropane-1-carbaldehyde .

Molecular Structure Analysis

The InChI code for 1-(2-Chloroethyl)cyclopropane-1-carbaldehyde is 1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Homolytic Displacements at Carbon

Homolytic displacements involving cobaloxime complexes and bromocyanomethyl radicals lead to the synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes. This demonstrates a method of generating complex cyclopropane derivatives through a sequence of homolytic displacements, showcasing the reactivity of similar cyclopropane derivatives (Bury, Corker, & Johnson, 1982).

Stereodivergent Synthesis

The reaction of hydrazinoethyl 1,1-cyclopropanediesters with aldehydes, catalyzed by Yb(OTf)(3), facilitates the access to structurally complex fused bicyclopyrazolidines. This method offers a versatile approach to synthesize pyrazolines and pyrrolidines with controlled stereochemistry, highlighting the potential for constructing cyclopropane-based complex molecules (Lebold & Kerr, 2009).

Ring-Opening Reactions

Cyclopropyl carbaldehydes undergo ring-opening reactions under various conditions, leading to the creation of new chemical structures. For example, the regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation of cyclopropyl carbaldehydes showcases the ability to selectively introduce new functional groups adjacent to the cyclopropane ring, providing a pathway to compounds with multiple stereocenters (Wallbaum, Garve, Jones, & Werz, 2016).

Chemistry of Cyclopropane Analogues

Research on 2-chloroquinoline-3-carbaldehyde and related analogs reviews the synthetic approaches to quinoline derivatives and their applications. This highlights the broader context in which cyclopropane aldehydes and their analogs are used to construct complex heterocyclic systems, showing the versatility of cyclopropane derivatives in organic synthesis (Hamama, Ibrahim, Gooda, & Zoorob, 2018).

properties

IUPAC Name |

1-(2-chloroethyl)cyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-3-6(5-8)1-2-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIOXRORDPISMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)cyclopropane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2653931.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)

![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)

![2-{4-[(Phenylsulfonyl)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2653937.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)